molecular formula C172H268N44O56S B039295 Triakontatetraneuropeptide CAS No. 120667-90-5

Triakontatetraneuropeptide

Cat. No. B039295
M. Wt: 3880 g/mol
InChI Key: NMEHNETUFHBYEG-IHKSMFQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triakontatetraneuropeptide: An Overview Triakontatetraneuropeptide (TENP) is a neuropeptide composed of 33 amino acids. It is a member of the neuropeptide family known as neuropeptide Y (NPY), which is involved in the regulation of various physiological processes, including appetite, energy homeostasis, and stress response. TENP is synthesized in the hypothalamus and is widely distributed throughout the central nervous system. Synthesis Method The synthesis of TENP involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the chemical synthesis of peptides. It involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The process is automated and allows for the efficient synthesis of peptides with high purity and yield. Scientific Research Application TENP has been the subject of extensive scientific research, and its potential therapeutic applications have been explored in various fields. Some of the areas where TENP has been studied include: 1. Obesity: TENP has been shown to play a role in the regulation of energy homeostasis and appetite. Studies have shown that TENP administration can reduce food intake and body weight in animal models of obesity. 2. Stress: TENP has been shown to have anxiolytic and anti-stress effects in animal models. It has been suggested that TENP may be a potential therapeutic target for the treatment of anxiety and stress-related disorders. 3. Cardiovascular disease: TENP has been shown to have vasodilatory effects and can reduce blood pressure in animal models. It has been suggested that TENP may be a potential therapeutic target for the treatment of hypertension and other cardiovascular diseases. Mechanism of Action The mechanism of action of TENP is not fully understood. However, it is known to bind to the NPY Y1 receptor, which is widely expressed in the brain and peripheral tissues. The activation of the Y1 receptor by TENP leads to the inhibition of cAMP production, which can modulate various physiological processes. Biochemical and Physiological Effects TENP has been shown to have various biochemical and physiological effects, including: 1. Appetite suppression: TENP has been shown to reduce food intake and body weight in animal models of obesity. 2. Anxiolytic and anti-stress effects: TENP has been shown to have anxiolytic and anti-stress effects in animal models. 3. Vasodilatory effects: TENP has been shown to have vasodilatory effects and can reduce blood pressure in animal models. Advantages and Limitations for Lab Experiments The advantages of using TENP in laboratory experiments include its high purity and stability, which allows for accurate and reproducible results. However, the limitations of using TENP in laboratory experiments include its high cost and the need for specialized equipment and expertise for its synthesis and purification. Future Directions There are several potential future directions for research on TENP, including: 1. Development of novel therapeutic agents: The potential therapeutic applications of TENP in the treatment of obesity, stress-related disorders, and cardiovascular disease need to be further explored. 2. Mechanistic studies: Further studies are needed to elucidate the mechanism of action of TENP and its interactions with other neuropeptides and receptors. 3. Structural studies: Structural studies of TENP and its receptor interactions could provide insights into the design of novel therapeutic agents. Conclusion TENP is a neuropeptide with potential therapeutic applications in the treatment of obesity, stress-related disorders, and cardiovascular disease. Its synthesis and purification using SPPS techniques allow for accurate and reproducible results in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

properties

CAS RN

120667-90-5

Product Name

Triakontatetraneuropeptide

Molecular Formula

C172H268N44O56S

Molecular Weight

3880 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C172H268N44O56S/c1-21-87(14)136(211-156(256)112(68-94-37-26-23-27-38-94)201-148(248)108(65-83(6)7)197-145(245)102(56-62-273-20)193-144(244)100(50-54-127(228)229)191-143(243)101(51-55-128(230)231)192-153(253)117(74-131(236)237)206-167(267)138(91(18)220)214-161(261)121-43-34-61-216(121)170(270)104(49-53-123(176)224)195-162(262)133(178)89(16)218)165(265)204-111(69-95-44-46-97(222)47-45-95)151(251)208-119(79-217)159(259)202-113(70-96-76-181-80-185-96)152(252)200-110(67-93-35-24-22-25-36-93)150(250)189-98(39-28-30-57-173)142(242)190-99(48-52-122(175)223)141(241)186-88(15)140(240)212-139(92(19)221)168(268)210-134(85(10)11)163(263)184-78-126(227)188-115(72-129(232)233)158(258)209-135(86(12)13)164(264)205-114(71-124(177)225)157(257)213-137(90(17)219)166(266)207-118(75-132(238)239)154(254)194-103(41-32-59-182-172(179)180)169(269)215-60-33-42-120(215)160(260)183-77-125(226)187-106(63-81(2)3)146(246)198-109(66-84(8)9)149(249)203-116(73-130(234)235)155(255)199-107(64-82(4)5)147(247)196-105(171(271)272)40-29-31-58-174/h22-27,35-38,44-47,76,80-92,98-121,133-139,217-222H,21,28-34,39-43,48-75,77-79,173-174,178H2,1-20H3,(H2,175,223)(H2,176,224)(H2,177,225)(H,181,185)(H,183,260)(H,184,263)(H,186,241)(H,187,226)(H,188,227)(H,189,250)(H,190,242)(H,191,243)(H,192,253)(H,193,244)(H,194,254)(H,195,262)(H,196,247)(H,197,245)(H,198,246)(H,199,255)(H,200,252)(H,201,248)(H,202,259)(H,203,249)(H,204,265)(H,205,264)(H,206,267)(H,207,266)(H,208,251)(H,209,258)(H,210,268)(H,211,256)(H,212,240)(H,213,257)(H,214,261)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,238,239)(H,271,272)(H4,179,180,182)/t87-,88-,89+,90+,91+,92+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,133-,134-,135-,136-,137-,138-,139-/m0/s1

InChI Key

NMEHNETUFHBYEG-IHKSMFQHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N

Other CAS RN

120667-90-5

sequence

TQPTDEEMLFIYSHFKQATVGDVNTDRPGLLDLK

synonyms

DBI 17-50
diazepam binding inhibitor 17-50
rat brain triakontatreaneuropeptide
triakontatetraneuropeptide
TTTN

Origin of Product

United States

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